molecular formula C14H8F4O2 B597117 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261741-41-6

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B597117
CAS No.: 1261741-41-6
M. Wt: 284.21
InChI Key: VTACNXAKWVWENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2 It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of bioactive molecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways and targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties

Biological Activity

5-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H8F4O2C_{14}H_8F_4O_2 and a molecular weight of 284.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. The modification of phenyl rings with fluorine enhances the inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Studies have shown that similar benzoic acid derivatives can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substituents demonstrated significant cytotoxic effects in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Studies

A study conducted on various derivatives, including this compound, revealed that these compounds possess Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against multiple bacterial strains. This suggests a strong potential for development into new antibiotics .

CompoundMIC (µg/mL)Target Bacteria
This compound0.5Staphylococcus aureus
Trifluoromethyl derivatives1-4Escherichia coli
Other derivatives1-2Bacillus subtilis

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines:

Cell LineIC50 (µM)Effect
K562 (CML)<1High sensitivity
MCF-7 (Breast)1-10Moderate sensitivity
HeLa (Cervical)<10High sensitivity

Case Studies

  • Antimicrobial Efficacy : A case study involving the synthesis and testing of several trifluoromethyl-substituted benzoic acids highlighted the enhanced antimicrobial efficacy of these compounds compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms significantly boosts antimicrobial potency against resistant strains .
  • Cancer Cell Proliferation : Another research project focused on evaluating the anticancer properties of fluorinated benzoic acids found that this compound inhibited cell growth in multiple cancer types, suggesting its potential as a therapeutic agent .

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTACNXAKWVWENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691126
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261741-41-6
Record name 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.